molecular formula AgF6Sb B108008 Silver hexafluoroantimonate CAS No. 26042-64-8

Silver hexafluoroantimonate

Cat. No. B108008
CAS RN: 26042-64-8
M. Wt: 343.62 g/mol
InChI Key: GSXFODUDOAXUBF-UHFFFAOYSA-H
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Description

Silver hexafluoroantimonate is a chemical compound that has been studied for its potential applications in various fields, including materials science and organic synthesis. It is known for its role as a catalyst in chemical reactions and for its ability to form complexes with various ligands.

Synthesis Analysis

The synthesis of silver hexafluoroantimonate complexes can be achieved through reactions involving silver oxide (Ag2O) and hexafluoroacetylacetone (Hhfac) in the presence of different ligands. For instance, the reaction of Ag2O with Hhfac in the presence of ligands such as THF, toluene, and vinyltrimethylsilane leads to the formation of [Ag(hfac)L]x complexes, which are useful as chemical vapor deposition precursors . Additionally, silver alkyne complexes with the empirical formula [(hfac)Ag]nL can be prepared from reactions of Ag2O with hfacH in the presence of corresponding alkynes .

Molecular Structure Analysis

The molecular structure of silver hexafluoroantimonate complexes varies depending on the ligands involved. X-ray single-crystal diffraction analyses have revealed that these complexes can range from mononuclear to tetranuclear species with varying coordination numbers. For example, a mononuclear silver complex with a coordination number of 3 has been identified, as well as a tetranuclear silver species where each silver atom is four-coordinate . Polymeric networks of silver hexafluoroacetylacetonate complexes have also been observed, with structures that include both 4- and 5-coordinate silver metal centers .

Chemical Reactions Analysis

Silver hexafluoroantimonate acts as a catalyst in various chemical reactions. It has been used in the intermolecular [2 + 2 + 1] multicomponent cycloadditions involving allenoates, dual activated olefins, and isocyanides, leading to the synthesis of highly functionalized five-membered carbocycles with exclusive regioselectivity and stereoselectivity . Furthermore, it plays a role in the in situ synthesis of silver-epoxy nanocomposites, where it facilitates the formation of silver nanoparticles and the initiation of cationic polymerization of epoxy resin .

Physical and Chemical Properties Analysis

The physical and chemical properties of silver hexafluoroantimonate complexes are influenced by their molecular structure and the ligands present. These complexes exhibit a range of thermal behaviors, photoluminescent properties, and biological activities. For instance, the thermal analysis of silver complexes with a tri-hexacyanoethyl functionalized macrocyclic ligand has shown that the counterion affects the thermal stability of the complexes . The photoluminescent properties of these complexes have also been studied, revealing potential applications in materials science .

Scientific Research Applications

In Situ Synthesis of Silver-Epoxy Nanocomposites

Silver hexafluoroantimonate (AgSbF6) plays a crucial role in the in situ synthesis of silver-epoxy nanocomposites. A study by Sangermano, Tagci, & Rizza (2007) described its use with a radical photoinitiator to generate electron donating radicals for the simultaneous formation of silver nanoparticles and initiation of cationic polymerization of epoxy resin. This application is significant in the field of materials science for creating advanced composite materials.

Organic Synthesis

AgSbF6 is utilized in various organic synthesis processes. For instance, Chun & Chung (2018) reported its role in the synthesis of α-alkylated aryl ketones from internal alkynes and benzyl alcohols. This process involves etherification and Ag-catalyzed C-O cleavage, indicating its utility in complex organic reactions.

Antimicrobial Applications

Silver nanoparticles, potentially generated using AgSbF6, have been extensively studied for their antimicrobial properties. Rai, Yadav, & Gade (2009) highlight the resurgence of silver nanoparticles as a potent antimicrobial agent. Their effectiveness against various pathogenic bacteria, especially those resistant to antibiotics, is significant in medical and healthcare applications.

Catalysis in Chemical Reactions

AgSbF6 is also employed as a catalyst in chemical reactions. Li et al. (2011) studied its use in [2+2+1] cycloadditions, demonstrating its efficacy in facilitating complex chemical syntheses with high regioselectivity and stereoselectivity.

Nanoparticle Synthesis

The role of AgSbF6 in the formation of silver nanoparticles is crucial due to its interaction with other compounds in nanoparticle synthesis. Santhoshkumar et al. (2011) explored the use of plant extracts in synthesizing silver nanoparticles, where AgSbF6 could be a part of the process. Such nanoparticles have applications in areas ranging from medicine to environmental science.

Safety And Hazards

Silver hexafluoroantimonate is harmful if swallowed or inhaled. It causes severe skin burns and eye damage. It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Silver hexafluoroantimonate is used as a catalyst in the synthesis of isocoumarins and has been used in the study of the effect of ligands on network structure towards the goal of engineering novel materials .

properties

IUPAC Name

silver;hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ag.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXFODUDOAXUBF-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[Sb-](F)(F)(F)(F)F.[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AgF6Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.619 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silver hexafluoroantimonate

CAS RN

26042-64-8
Record name Silver hexafluoroantimonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26042-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
1,280
Citations
N Naveen, SR Koppolu… - Advanced Synthesis & …, 2015 - Wiley Online Library
… The catalyst, silver hexafluoroantimonate(V) (AgSbF 6 ) provides double activation by … In this regard we have found that silver hexafluoroantimonate(V) (AgSbF 6 ) is an efficient …
Number of citations: 33 onlinelibrary.wiley.com
JH Kim, BR Min, J Won, CK Kim… - Journal of Polymer …, 2004 - Wiley Online Library
The high selectivity of solid‐state crosslinked poly(vinyl alcohol) (CPVA) membranes containing silver hexafluoroantimonate (AgSbF 6 ), with respect to olefin/paraffin mixtures, was …
Number of citations: 29 onlinelibrary.wiley.com
M Ghalib, S Lysenko, PG Jones… - Journal of Polymer …, 2014 - Wiley Online Library
Attempts to prepare mixed M(0)/Ag + complexes with µ‐bridging P ligands by reaction of benzazaphosphole M(CO) 5 complexes 1a–e (MW, Mo, Cr) with AgSbF 6 in THF lead to rapid …
Number of citations: 10 onlinelibrary.wiley.com
GA Santillan, CJ Carrano - Dalton Transactions, 2009 - pubs.rsc.org
… The reaction of ditopic heteroscorpionate ligand L5v with silver hexafluoroantimonate AgSbF 6 in tetrahydrofuran produced complex 4 which is completely different from all the other …
Number of citations: 7 pubs.rsc.org
J Li, Y Liu, C Li, X Jia - Advanced Synthesis & Catalysis, 2011 - Wiley Online Library
The intermolecular [2+2+1] multicomponent cycloadditions from readily available allenoates, dual activated olefins and isocyanides catalyzed by silver hexafluoroantimonate were …
Number of citations: 45 onlinelibrary.wiley.com
B Klepetářová, E Makrlík, D Sýkora, S Böhm, P Vaňura - Polyhedron, 2016 - Elsevier
… Monoclinic crystals of [6]helicene – silver hexafluoroantimonate – monohydrate were prepared … The single crystal data for [6]helicene – silver hexafluoroantimonate – monohydrate were …
Number of citations: 7 www.sciencedirect.com
GB Marquez - 2012 - search.proquest.com
… The assembly of 1-(2,2-dicyanovinyl)naphthalene with silver hexafluoroantimonate resulted … Complexation of 9-(2,2-dicyanovinyl)anthracene with silver hexafluoroantimonate from …
Number of citations: 4 search.proquest.com
X Yu, Z Guo, H Song, Y Liu… - Advanced Synthesis & …, 2018 - Wiley Online Library
We have developed an efficient, simple protocol for synthesis of structurally diverse functionalized 2,3‐dihydro‐1H‐pyrroles by hydration and intramolecular cyclization of …
Number of citations: 13 onlinelibrary.wiley.com
JT Adams - 1973 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological means to …
Number of citations: 3 search.proquest.com
MAH Talukder - Makromolekulare Chemie. Macromolecular …, 1991 - Wiley Online Library
Quasi‐living cationic polymerization of 3‐azidomethyl‐3‐methyloxetane (AMMO) was achieved with a bis(chlorodimethylsilyl)benzene/silver hexafluoroantimonate (BSB/AgSbF 6 ) …
Number of citations: 9 onlinelibrary.wiley.com

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